![molecular formula C20H18N4O6 B3013367 Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate CAS No. 882229-70-1](/img/structure/B3013367.png)

Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Synthesis and Intermediates

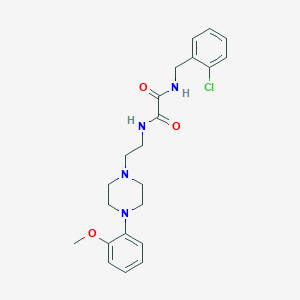

Methyl esters like Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate are often involved in complex organic synthesis processes. For instance, indole-2-acetic acid methyl esters, including methyl 5-methoxyindole-2-acetate, are synthesized through intermediate steps involving compounds such as methyl 5-methoxy-2-nitrophenylacetyl acetoacetate and methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutyrate (Modi, Oglesby, & Archer, 2003).

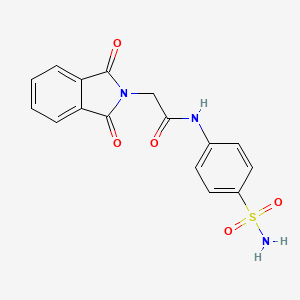

Anticonvulsant and Neurotoxic Properties

Compounds structurally related to this compound, such as substituted N-phenyl derivatives of the phthalimide pharmacophore, have been studied for their anticonvulsant and neurotoxic properties. These compounds show potential in treating seizures and have been analyzed for their effects on various receptors and ion channels (Vamecq et al., 2000).

Herbicidal Activity

Similar compounds have been used in agriculture, specifically as herbicides. For example, the E and Z geometrical isomers of a closely related compound demonstrated effective herbicidal activity on broadleaf weeds in soybeans (Hayashi & Kouji, 1990).

Antimicrobial Studies

Compounds bearing structural similarities have shown antimicrobial properties. For instance, Zinc complexes of benzothiazole-derived Schiff bases, incorporating nitro and methoxy groups, have been tested against pathogenic strains like Escherichia coli, indicating the potential antimicrobial applications of these compounds (Chohan, Scozzafava, & Supuran, 2003).

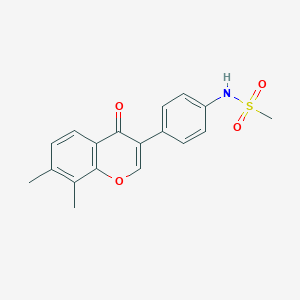

Antiinflammatory Properties

Related molecules have been explored for their antiinflammatory effects. For instance, derivatives of 2-carboxyphenyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate have shown significant inhibitory effects on inflammation in various experimental models, suggesting similar potential for this compound (Tanaka et al., 1986).

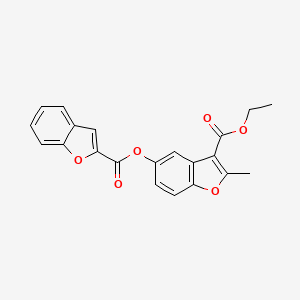

Synthesis of Heterocyclic Systems

These compounds are integral in synthesizing heterocyclic systems, which have wide applications in pharmaceuticals and materials science. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its derivatives have been used to prepare various pyrido[1,2-a]pyrimidin-4-ones, showcasing the utility of these compounds in complex organic syntheses (Selič, Grdadolnik, & Stanovnik, 1997).

Cancer Research

In cancer research, analogs of these compounds have been investigated for their antiproliferative activity. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate has been identified as a tubulin polymerization inhibitor, suggesting its potential in developing cancer therapeutics (Minegishi et al., 2015).

Safety and Hazards

properties

IUPAC Name |

methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O6/c1-29-17-9-8-13(10-16(17)24(27)28)19-15(20(26)21-11-18(25)30-2)12-23(22-19)14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDHFGGEEARYLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NCC(=O)OC)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B3013284.png)

![N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3013289.png)

![4-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B3013292.png)

![4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B3013294.png)

![6-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B3013297.png)

![(2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B3013303.png)

![ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013304.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)